1,6-Dichloronaphthalene

Description

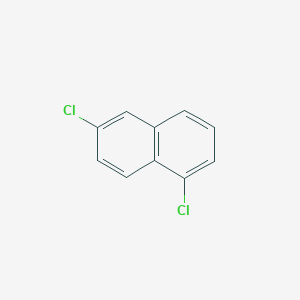

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,6-dichloronaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6Cl2/c11-8-4-5-9-7(6-8)2-1-3-10(9)12/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEDZMDSZTVUPSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)Cl)C(=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6Cl2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0062137 | |

| Record name | 1,6-Dichloronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0062137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2050-72-8 | |

| Record name | 1,6-Dichloronaphthalene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2050-72-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,6-Dichloronaphthalene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002050728 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Naphthalene, 1,6-dichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,6-Dichloronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0062137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,6-dichloronaphthalene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.454 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,6-DICHLORONAPHTHALENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4462ZT5FWO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of 1,6-Dichloronaphthalene from 1,6-Dihydroxynaphthalene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The conversion of dihydroxynaphthalenes to their corresponding dichloronaphthalenes is a crucial transformation in the synthesis of various specialty chemicals and pharmaceutical intermediates. This technical guide provides a comprehensive overview of the proposed synthesis of 1,6-dichloronaphthalene from 1,6-dihydroxynaphthalene (B165171). Due to the limited availability of direct experimental data for this specific conversion, this document outlines a plausible and chemically sound synthetic approach based on established methodologies for the chlorination of phenolic compounds. Detailed hypothetical experimental protocols, expected data, and a visual representation of the synthetic pathway are presented to aid researchers in the design and execution of this transformation.

Introduction

This compound is a halogenated aromatic compound with potential applications in organic synthesis, serving as a building block for more complex molecules in materials science and drug discovery. Its precursor, 1,6-dihydroxynaphthalene, is a readily available starting material. The direct conversion of the hydroxyl groups in phenols and their derivatives to chlorine atoms can be challenging due to the strong carbon-oxygen bond, which possesses partial double-bond character. However, several powerful chlorinating agents are known to effect this transformation. This guide focuses on a proposed method utilizing phosphorus-based reagents, which are commonly employed for the conversion of phenols to aryl chlorides.

Proposed Synthetic Pathway

The proposed synthesis of this compound from 1,6-dihydroxynaphthalene involves a direct dichlorination reaction using a potent chlorinating agent such as phosphorus pentachloride (PCl₅) or a mixture of phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅). These reagents are known to convert phenolic hydroxyl groups into chloro groups. The reaction proceeds via the formation of a phosphate (B84403) or chlorophosphate intermediate, which is subsequently displaced by a chloride ion.

Caption: Proposed reaction pathway for the synthesis of this compound.

Experimental Protocols (Hypothetical)

The following are proposed experimental procedures for the synthesis of this compound from 1,6-dihydroxynaphthalene. These protocols are based on general procedures for the chlorination of phenols and should be optimized for safety and efficiency.

Method A: Using Phosphorus Pentachloride (PCl₅)

Objective: To synthesize this compound using PCl₅ as the chlorinating agent.

Materials:

-

1,6-Dihydroxynaphthalene

-

Phosphorus pentachloride (PCl₅)

-

Anhydrous toluene (B28343) (or other inert solvent like xylene)

-

Ice-cold water

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Hexane

Procedure:

-

In a three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a nitrogen inlet, add 1,6-dihydroxynaphthalene (1.0 eq).

-

Add anhydrous toluene to the flask to create a slurry.

-

Under a nitrogen atmosphere, carefully add phosphorus pentachloride (2.2 eq) portion-wise to the stirred slurry. The addition may be exothermic.

-

After the addition is complete, heat the reaction mixture to reflux (approximately 110 °C for toluene) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring to quench the excess PCl₅.

-

Separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica (B1680970) gel using a hexane-ethyl acetate (B1210297) gradient or by recrystallization from a suitable solvent (e.g., ethanol (B145695) or hexane) to yield pure this compound.

Method B: Using Phosphorus Oxychloride (POCl₃) and Phosphorus Pentachloride (PCl₅)

Objective: To synthesize this compound using a mixture of POCl₃ and PCl₅.

Materials:

-

1,6-Dihydroxynaphthalene

-

Phosphorus oxychloride (POCl₃)

-

Phosphorus pentachloride (PCl₅)

-

Ice-cold water

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Dichloromethane

Procedure:

-

In a round-bottom flask fitted with a reflux condenser and a gas outlet to a trap, place 1,6-dihydroxynaphthalene (1.0 eq) and phosphorus oxychloride (3.0-5.0 eq).

-

Slowly add phosphorus pentachloride (2.2 eq) to the mixture.

-

Heat the reaction mixture to 100-110 °C for 3-5 hours. The reaction should be monitored by TLC.

-

After cooling to room temperature, cautiously pour the reaction mixture into a beaker containing ice-water.

-

Extract the aqueous mixture with dichloromethane.

-

Combine the organic extracts and wash with saturated sodium bicarbonate solution and then with water.

-

Dry the organic layer with anhydrous sodium sulfate, filter, and evaporate the solvent.

-

Purify the residue by column chromatography or recrystallization as described in Method A.

Data Presentation (Hypothetical)

As this is a proposed synthesis, the following table outlines the expected data to be collected. Actual results may vary and will depend on the optimization of the reaction conditions.

| Parameter | Method A (PCl₅) | Method B (POCl₃/PCl₅) | Notes |

| Reactant Mass | (grams) | (grams) | Starting mass of 1,6-dihydroxynaphthalene. |

| Product Mass (Crude) | (grams) | (grams) | Mass of the product before purification. |

| Product Mass (Pure) | (grams) | (grams) | Mass of this compound after purification. |

| Yield (%) | TBD | TBD | Calculated based on the pure product mass. |

| Melting Point (°C) | TBD | TBD | To be compared with literature values for this compound. |

| Purity (by GC/HPLC, %) | TBD | TBD | To assess the purity of the final product. |

| ¹H NMR | TBD | TBD | To confirm the structure of the product. |

| ¹³C NMR | TBD | TBD | To further confirm the structure. |

| Mass Spectrometry | TBD | TBD | To determine the molecular weight and fragmentation pattern. |

Safety Considerations

-

Phosphorus pentachloride and phosphorus oxychloride are corrosive and react violently with water. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

-

The reaction generates hydrogen chloride gas, which is corrosive and toxic. A gas trap should be used to neutralize the evolved HCl.

-

The quenching step is highly exothermic and should be performed with extreme caution.

Conclusion

This technical guide provides a theoretical framework for the synthesis of this compound from 1,6-dihydroxynaphthalene. The proposed methods, utilizing phosphorus pentachloride or a mixture of phosphorus oxychloride and phosphorus pentachloride, are based on established chemical principles for the chlorination of phenolic compounds. Researchers and drug development professionals can use this guide as a starting point for the development of a robust and efficient synthetic route to this valuable compound. Experimental validation and optimization of the proposed protocols are essential to achieve the desired outcome.

In-Depth Technical Guide to the Chemical Properties of 1,6-Dichloronaphthalene

For Researchers, Scientists, and Drug Development Professionals

December 20, 2025

This technical guide provides a comprehensive overview of the core chemical properties of 1,6-dichloronaphthalene. The information is curated for researchers, scientists, and professionals in drug development, with a focus on delivering precise, quantitative data, detailed experimental methodologies, and visualizations of relevant biological pathways and experimental workflows.

Core Chemical and Physical Properties

This compound is a halogenated aromatic hydrocarbon with the chemical formula C₁₀H₆Cl₂.[1] It belongs to the family of dichloronaphthalenes, which are derivatives of naphthalene (B1677914) with two chlorine atoms substituted on the aromatic rings. These compounds are noted for their chemical stability and have been used as intermediates in the synthesis of dyes and pesticides.[1]

Structural and Identification Data

| Property | Value | Source |

| IUPAC Name | This compound | PubChem |

| CAS Number | 2050-72-8 | [1][2] |

| Molecular Formula | C₁₀H₆Cl₂ | [1][2] |

| Molecular Weight | 197.06 g/mol | [2] |

| Canonical SMILES | C1=CC2=C(C=CC(=C2)Cl)C(=C1)Cl | [2] |

| InChI Key | CEDZMDSZTVUPSP-UHFFFAOYSA-N | [2] |

Physical Properties

Quantitative data for some physical properties of this compound are available, providing insight into its behavior under various conditions.

| Property | Value | Source |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Density | Predicted | |

| Solubility | Insoluble in water; Soluble in organic solvents like ethanol (B145695) and ether.[1] Quantitative data not readily available. | [1] |

| Kovats Retention Index | Standard non-polar: 1639.6 | [2] |

Experimental Protocols

This section details the methodologies for determining key physical properties of organic compounds like this compound.

Melting Point Determination

The melting point of a solid organic compound is a crucial indicator of its purity. A sharp melting range typically signifies a pure compound, while a broad range suggests the presence of impurities.

Principle: A small, finely powdered sample of the organic solid is heated slowly, and the temperature range from the first sign of melting to the complete liquefaction is recorded.

Apparatus:

-

Capillary tubes (sealed at one end)

-

Melting point apparatus (e.g., Thiele tube with heating oil or a digital melting point device)

-

Thermometer

-

Mortar and pestle

Procedure:

-

Sample Preparation: A small amount of the solid organic compound is finely powdered using a mortar and pestle.

-

Capillary Tube Packing: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the powder into the sealed end, aiming for a sample height of 2-3 mm.

-

Apparatus Setup:

-

Thiele Tube Method: The capillary tube is attached to a thermometer with a rubber band, ensuring the sample is level with the thermometer bulb. The assembly is then immersed in the heating oil within the Thiele tube.

-

Digital Melting Point Apparatus: The capillary tube is inserted into the designated slot in the apparatus.

-

-

Heating: The apparatus is heated gently and slowly, at a rate of approximately 1-2 °C per minute as the temperature approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded. The melting point is reported as the range T₁ - T₂.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. It is a characteristic physical property of a pure liquid.

Principle: A small amount of the liquid is heated in a tube containing an inverted capillary. The temperature at which a continuous stream of bubbles emerges from the capillary and then just ceases upon cooling is recorded as the boiling point.

Apparatus:

-

Fusion tube or small test tube

-

Capillary tube (sealed at one end)

-

Boiling point apparatus (e.g., Thiele tube with heating oil or an aluminum block heater)

-

Thermometer

Procedure:

-

Sample Preparation: A few milliliters of the liquid are placed in a fusion tube.

-

Capillary Insertion: A capillary tube, sealed at one end, is placed open-end-down into the liquid in the fusion tube.

-

Apparatus Setup: The fusion tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in the heating apparatus.

-

Heating: The apparatus is heated slowly. As the liquid's boiling point is approached, a stream of bubbles will emerge from the open end of the capillary tube.

-

Observation: The heating is stopped, and the apparatus is allowed to cool slowly. The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is recorded as the boiling point.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful analytical technique used to separate, identify, and quantify individual components of a volatile or semi-volatile mixture.

Principle: The sample is vaporized and injected into a gas chromatograph, where it is separated based on the components' differential partitioning between a gaseous mobile phase and a stationary phase within a column. The separated components then enter a mass spectrometer, where they are ionized, and the resulting ions are separated based on their mass-to-charge ratio, allowing for identification.

Instrumentation:

-

Gas Chromatograph (GC) with a suitable capillary column (e.g., non-polar or mid-polarity)

-

Mass Spectrometer (MS) detector

-

Injector system

-

Data acquisition and processing software

General Procedure for Dichloronaphthalene Analysis:

-

Sample Preparation: The this compound sample is dissolved in a suitable volatile solvent (e.g., hexane (B92381) or dichloromethane) to an appropriate concentration.

-

GC Conditions:

-

Injector Temperature: Set to a temperature that ensures rapid vaporization of the sample without thermal degradation (e.g., 250 °C).

-

Carrier Gas: An inert gas, typically helium, is used at a constant flow rate.

-

Oven Temperature Program: A temperature program is established to achieve good separation of the analyte from any impurities. This typically involves an initial low temperature, followed by a gradual ramp to a higher final temperature.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) is commonly used for this type of analysis.

-

Mass Range: The mass spectrometer is set to scan a mass range that includes the molecular ion and expected fragment ions of dichloronaphthalene (e.g., 50-300 amu).

-

-

Data Analysis: The retention time of the peak corresponding to this compound is used for identification by comparison with a standard. The mass spectrum of the peak is compared with a library of known spectra (e.g., NIST) to confirm the identity. Quantification can be performed by integrating the peak area and comparing it to a calibration curve generated from standards of known concentrations.

Chemical Reactivity and Synthesis

The chemical reactivity of this compound is primarily dictated by the electron-rich naphthalene ring system and the presence of the two deactivating, ortho-, para-directing chlorine substituents.

Electrophilic Aromatic Substitution

The naphthalene ring is susceptible to attack by electrophiles. The chlorine atoms are deactivating due to their inductive electron-withdrawing effect, but they direct incoming electrophiles to the ortho and para positions. In the case of this compound, electrophilic substitution is expected to occur at the positions activated by the chlorine atoms and the overall ring electronics. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts acylation and alkylation.[3][4][5]

A plausible experimental workflow for a Friedel-Crafts acylation, a key type of electrophilic aromatic substitution, is depicted below.

Caption: Experimental workflow for Friedel-Crafts acylation of a naphthalene derivative.

Nucleophilic Aromatic Substitution

While less common for electron-rich aromatic systems, nucleophilic aromatic substitution (SNAr) can occur on aryl halides, particularly when the ring is activated by strong electron-withdrawing groups.[6][7][8][9] For dichloronaphthalenes, these reactions would involve the displacement of one or both chlorine atoms by a nucleophile. The reaction is facilitated by conditions that can stabilize the intermediate Meisenheimer complex.[7][9]

Proposed Synthesis of this compound

A plausible synthetic route to this compound involves the direct chlorination of naphthalene. The regioselectivity of this reaction can be influenced by the choice of catalyst and reaction conditions.

Hypothetical Experimental Protocol for Chlorination of Naphthalene:

-

Reaction Setup: A solution of naphthalene in an inert solvent (e.g., carbon tetrachloride) is prepared in a reaction vessel equipped with a stirrer, a gas inlet tube, and a condenser.

-

Chlorination: Gaseous chlorine is bubbled through the solution. The reaction can be initiated or catalyzed by light or a Lewis acid (e.g., anhydrous aluminum chloride).[3][4] The addition of the catalyst may be delayed to control the initial stages of the reaction.[3]

-

Reaction Monitoring: The progress of the chlorination is monitored by techniques such as GC to follow the formation of mono-, di-, and polychlorinated naphthalenes.

-

Work-up: Upon completion, the reaction mixture is washed with water and a dilute base solution to remove unreacted chlorine and the catalyst. The organic layer is then dried over an anhydrous drying agent.

-

Purification: The solvent is removed under reduced pressure, and the resulting mixture of chlorinated naphthalenes is separated by fractional distillation or chromatography to isolate the this compound isomer.

Biological Activity and Signaling Pathways

As a polycyclic aromatic hydrocarbon (PAH), this compound is expected to interact with cellular pathways involved in xenobiotic metabolism. The primary pathway implicated in the cellular response to PAHs is the Aryl Hydrocarbon Receptor (AhR) signaling pathway.[1][5][10][11][12][13][14][15][16][17][18][19]

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

The AhR is a ligand-activated transcription factor that plays a central role in sensing and responding to environmental contaminants.[5][10][12]

Canonical AhR Signaling Pathway:

Caption: Canonical Aryl Hydrocarbon Receptor (AhR) signaling pathway activated by this compound.

Mechanism of Action:

-

Ligand Binding: In its inactive state, the AhR resides in the cytoplasm as part of a protein complex.[5][10][14][18] this compound, acting as a ligand, enters the cell and binds to the AhR.

-

Activation and Translocation: Ligand binding induces a conformational change in the AhR complex, leading to its translocation into the nucleus.[5][10][14][18]

-

Dimerization and DNA Binding: In the nucleus, the AhR dissociates from its chaperone proteins and forms a heterodimer with the AhR Nuclear Translocator (ARNT).[5][10][14][18] This AhR-ARNT complex then binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter regions of target genes.[10][14][18]

-

Gene Transcription: Binding of the AhR-ARNT complex to XREs initiates the transcription of a battery of genes, most notably those encoding Phase I and Phase II xenobiotic-metabolizing enzymes, such as cytochrome P450s (e.g., CYP1A1 and CYP1B1).[10][15]

-

Metabolism: The induced enzymes, particularly the cytochrome P450s, are responsible for the metabolic transformation of this compound, typically through oxidation reactions, to facilitate its detoxification and excretion.

The activation of the AhR signaling pathway is a key cellular response to exposure to this compound and other PAHs, with significant implications for toxicology and drug metabolism.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | C10H6Cl2 | CID 74908 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. US3051763A - Preparation of chlorinated naphthalenes - Google Patents [patents.google.com]

- 4. US3433812A - Preparation of 2,3-dichloro-1,4-naphthoquinone from naphthalene - Google Patents [patents.google.com]

- 5. Aryl hydrocarbon receptor - Wikipedia [en.wikipedia.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 8. dalalinstitute.com [dalalinstitute.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. benchchem.com [benchchem.com]

- 11. websites.umich.edu [websites.umich.edu]

- 12. myttex.net [myttex.net]

- 13. EP0196805A1 - Acylation of naphthalenes - Google Patents [patents.google.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Canonical and non-canonical aryl hydrocarbon receptor signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. researchgate.net [researchgate.net]

- 19. Canonical and non-canonical aryl hydrocarbon receptor signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 1,6-Dichloronaphthalene (CAS: 2050-72-8)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,6-Dichloronaphthalene, a halogenated aromatic compound with applications as a chemical intermediate. This document collates available data on its chemical and physical properties, outlines a plausible synthetic route, discusses its toxicological profile, and explores its potential relevance in the broader context of medicinal chemistry.

Chemical and Physical Properties

This compound is a dichlorinated derivative of naphthalene (B1677914).[1] While specific experimental data for this isomer is limited, the following tables summarize its known and predicted properties. Data for related isomers are provided for comparative purposes.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 2050-72-8 | [1] |

| Molecular Formula | C₁₀H₆Cl₂ | [1] |

| Molecular Weight | 197.06 g/mol | [2] |

| Appearance | White to off-white low-melting solid | [3] |

| Melting Point | 49 °C | [3] |

| Boiling Point | 296.8 ± 13.0 °C (Predicted) | [3] |

| Density | 1.336 ± 0.06 g/cm³ (Predicted) | [3] |

| Solubility | Insoluble in water; Soluble in organic solvents such as ethanol, ether, chloroform (B151607) (slightly), and DMSO (slightly).[1][3] |

Table 2: Comparative Properties of Dichloronaphthalene Isomers

| Isomer | Melting Point (°C) | Boiling Point (°C) | Density (g/cm³) |

| 1,4-Dichloronaphthalene | 67.5 | 293.1 | 1.336 |

| 1,5-Dichloronaphthalene | 107 | 302.76 (rough estimate) | 1.4900 |

| 1,8-Dichloronaphthalene | 89 | 302.76 (rough estimate) | 1.2924 |

Synthesis of this compound

Experimental Protocol: Synthesis via Sandmeyer Reaction

Materials:

-

Sodium nitrite (B80452) (NaNO₂)

-

Hydrochloric acid (HCl), concentrated

-

Copper(I) chloride (CuCl)

-

Ice

-

Sodium hydroxide (B78521) (NaOH) solution

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Standard laboratory glassware and equipment (beakers, flasks, dropping funnel, condenser, magnetic stirrer, etc.)

-

Fume hood

Procedure:

-

Diazotization:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, dissolve 1,6-diaminonaphthalene in concentrated hydrochloric acid and water.

-

Cool the solution to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature does not exceed 5 °C.

-

Stir the mixture for an additional 30 minutes at this temperature to ensure complete formation of the bis(diazonium) salt.

-

-

Sandmeyer Reaction:

-

In a separate flask, prepare a solution of copper(I) chloride in concentrated hydrochloric acid.

-

Slowly add the cold bis(diazonium) salt solution to the copper(I) chloride solution with vigorous stirring.

-

Effervescence (evolution of nitrogen gas) should be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for 1-2 hours to ensure complete reaction.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature and neutralize with a sodium hydroxide solution.

-

Extract the product with dichloromethane.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the crude this compound by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.

-

Spectral Data

Table 3: Spectral Data for Dichloronaphthalene Isomers

| Data Type | This compound (Predicted/Comparative) | 1,4-Dichloronaphthalene (Experimental) | 1,5-Dichloronaphthalene (Experimental) |

| ¹³C NMR | Ten distinct signals expected due to asymmetry. | Data available, shows expected symmetry. | Data available, shows expected symmetry. |

| Mass Spec (m/z) | Predicted [M]+ at 196, [M+2]+ at 198 (due to ³⁵Cl and ³⁷Cl isotopes).[7] | 196, 198, 126 | 196, 198, 126 |

| IR (cm⁻¹) | Aromatic C-H stretching (~3100-3000), C=C stretching (~1600-1450), C-Cl stretching (~800-600). | Data available. | Data available. |

Safety and Toxicology

This compound is considered a hazardous substance.[1] The following table summarizes the available safety and toxicological information.

Table 4: GHS Hazard Information for Dichloronaphthalenes (General)

| Hazard Class | Hazard Statement |

| Acute Toxicity, Oral | H302: Harmful if swallowed. |

| Skin Corrosion/Irritation | H315: Causes skin irritation. |

| Serious Eye Damage/Eye Irritation | H319: Causes serious eye irritation. |

| Specific target organ toxicity — Single exposure | H335: May cause respiratory irritation. |

| Hazardous to the aquatic environment, long-term hazard | H410: Very toxic to aquatic life with long lasting effects. |

Note: This is a generalized GHS classification for dichloronaphthalenes based on available data for various isomers. Specific data for the 1,6-isomer is limited.

Handling and Disposal:

-

Handle in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Dispose of as hazardous waste in a designated, properly labeled container for halogenated organic waste. Do not dispose of down the drain or in regular trash.

Relevance in Drug Development

Direct applications of this compound in drug development are not documented in the available literature. However, the naphthalene scaffold is a common motif in many biologically active compounds and approved drugs. The planar, aromatic nature of the naphthalene ring system allows it to participate in various interactions with biological targets, such as intercalation with DNA and binding to enzyme active sites.

The introduction of chlorine atoms can significantly modulate the pharmacokinetic and pharmacodynamic properties of a molecule by altering its lipophilicity, metabolic stability, and electronic character. Therefore, this compound could serve as a valuable starting material or intermediate for the synthesis of novel naphthalene-based compounds for biological screening.

Conclusion

This compound is a halogenated aromatic compound with established use as a chemical intermediate. While detailed experimental data and specific applications in drug development are currently limited, its structural features suggest potential as a building block for the synthesis of novel bioactive molecules. This guide provides a summary of the available information and outlines plausible experimental approaches for its synthesis and handling, serving as a valuable resource for researchers in the chemical and pharmaceutical sciences. Further investigation into the properties and biological activities of this and other dichloronaphthalene isomers is warranted.

References

- 1. CAS 2050-72-8: this compound | CymitQuimica [cymitquimica.com]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound | 2050-72-8 [m.chemicalbook.com]

- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 5. lscollege.ac.in [lscollege.ac.in]

- 6. Sandmeyer Reaction - GeeksforGeeks [geeksforgeeks.org]

- 7. PubChemLite - this compound (C10H6Cl2) [pubchemlite.lcsb.uni.lu]

Spectroscopic Analysis of 1,6-Dichloronaphthalene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic methodologies used to characterize 1,6-dichloronaphthalene. Due to the limited availability of public experimental spectral data for this specific compound, this document focuses on the detailed experimental protocols for acquiring Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data for solid organic compounds like this compound.

Introduction to Spectroscopic Characterization

Spectroscopic techniques are fundamental in the structural elucidation and purity assessment of chemical compounds. By probing the interaction of molecules with electromagnetic radiation, methods such as IR, NMR, and MS provide unique molecular fingerprints, revealing information about functional groups, atomic connectivity, and molecular weight.

Spectroscopic Data for this compound

A thorough search of prominent spectral databases, including the Spectral Database for Organic Compounds (SDBS) and the NIST Chemistry WebBook, did not yield publicly available experimental IR, NMR, or mass spectra for this compound.[1][2][3][4][5][6][7][8] While basic chemical and physical properties are documented in resources like PubChem and ChemSpider, comprehensive spectral datasets are not provided.[9][10] Data for other dichloronaphthalene isomers, such as 1,5-dichloronaphthalene (B52917) and 1,4-dichloronaphthalene, are more readily available but are not directly applicable to the 1,6-isomer.[6][11][12]

In the absence of experimental data, this guide provides the standardized protocols for obtaining the necessary spectra.

Experimental Protocols

Infrared (IR) Spectroscopy

Infrared spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Methodology for Solid Samples (KBr Pellet Method):

-

Sample Preparation: A small amount of finely ground this compound (approximately 1-2 mg) is mixed with about 200-300 mg of dry potassium bromide (KBr) powder in an agate mortar. KBr is transparent to infrared radiation and serves as a matrix.

-

Grinding: The mixture is thoroughly ground to a fine, homogenous powder to minimize light scattering.

-

Pellet Formation: The powdered mixture is transferred to a pellet press. A vacuum is applied to remove air, and pressure is applied to form a thin, transparent pellet.

-

Spectral Acquisition: The KBr pellet is placed in the sample holder of a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Collection: The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet is also recorded and subtracted from the sample spectrum to eliminate contributions from the matrix and atmospheric water and carbon dioxide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule by probing the magnetic properties of atomic nuclei.

Methodology for ¹H and ¹³C NMR:

-

Sample Preparation: A small amount of this compound (typically 5-20 mg for ¹H NMR and 20-100 mg for ¹³C NMR) is dissolved in a deuterated solvent (e.g., deuterated chloroform, CDCl₃). Deuterated solvents are used to avoid large solvent signals in the ¹H NMR spectrum.

-

Internal Standard: A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), is added to the solution. TMS provides a reference signal at 0 ppm for both ¹H and ¹³C NMR spectra.

-

NMR Tube: The solution is transferred to a clean, dry NMR tube.

-

Instrument Setup: The NMR tube is placed in the spectrometer's probe. The instrument is tuned and the magnetic field is shimmed to achieve homogeneity.

-

Spectral Acquisition: For ¹H NMR, a series of radiofrequency pulses are applied, and the resulting free induction decay (FID) is recorded. For ¹³C NMR, which has a much lower natural abundance and sensitivity, a larger number of scans are typically required to obtain a good signal-to-noise ratio. Proton decoupling is commonly used in ¹³C NMR to simplify the spectrum to single lines for each unique carbon atom.

-

Data Processing: The FID is Fourier transformed to produce the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the TMS signal.

Mass Spectrometry (MS)

Mass spectrometry determines the molecular weight and can provide information about the structure of a molecule by measuring the mass-to-charge ratio (m/z) of its ions.

Methodology for Electron Ionization (EI) Mass Spectrometry:

-

Sample Introduction: A small amount of this compound is introduced into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).

-

Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This process, known as electron ionization, removes an electron from the molecule to form a molecular ion (M⁺˙).

-

Fragmentation: The high energy of the electron beam often causes the molecular ion to fragment into smaller, characteristic ions.

-

Mass Analysis: The positively charged ions (molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The mass analyzer separates the ions based on their mass-to-charge ratio.

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of an organic compound like this compound.

References

- 1. Spectral Database for Organic Compounds, SDBS - Databases - UW-Madison Libraries [search.library.wisc.edu]

- 2. Bioregistry - Spectral Database for Organic Compounds [bioregistry.io]

- 3. SDBS: Spectral Database for Organic Compounds – Clark Physical Sciences Library [physicalsciences.library.cornell.edu]

- 4. Spectral Database for Organic Compounds | re3data.org [re3data.org]

- 5. Spectral Database for Organic Compounds - Wikipedia [en.wikipedia.org]

- 6. Naphthalene, 1,5-dichloro- [webbook.nist.gov]

- 7. Naphthalene, 1,5-dichloro- [webbook.nist.gov]

- 8. NIST Chemistry WebBook [webbook.nist.gov]

- 9. This compound | C10H6Cl2 | CID 74908 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. PubChemLite - this compound (C10H6Cl2) [pubchemlite.lcsb.uni.lu]

- 11. 1,5-Dichloronaphthalene | C10H6Cl2 | CID 15768 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Naphthalene, 1,4-dichloro- [webbook.nist.gov]

1,6-Dichloronaphthalene molecular weight and formula

An In-depth Technical Guide on 1,6-Dichloronaphthalene: Molecular Properties

This guide provides essential information regarding the molecular formula and weight of this compound, a compound of interest for researchers, scientists, and professionals in drug development.

Quantitative Molecular Data

The fundamental molecular properties of this compound are summarized in the table below. This data is critical for stoichiometric calculations, analytical characterization, and material specification.

| Parameter | Value |

| Molecular Formula | C₁₀H₆Cl₂[1][2][3][4][5] |

| Molecular Weight | 197.06 g/mol [1][3][4] |

| Monoisotopic Mass | 195.9846556 Da[1][2] |

Note: The molecular weight may slightly vary depending on the source, with values such as 197.058 g/mol also being reported.[2]

Logical Relationship of Molecular Properties

The following diagram illustrates the direct relationship between the chemical compound and its core molecular identifiers.

Experimental Protocols

Detailed experimental protocols for determining the molecular weight of this compound typically involve mass spectrometry.

Methodology: Mass Spectrometry for Molecular Weight Determination

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable volatile organic solvent, such as acetonitrile (B52724) or methanol.

-

Ionization: The sample is introduced into the mass spectrometer. Electron ionization (EI) is a common technique for this type of aromatic compound. In EI, the sample molecules are bombarded with a high-energy electron beam, causing the loss of an electron and the formation of a positively charged molecular ion (M+).

-

Mass Analysis: The resulting ions are accelerated and passed through a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

Detection: A detector records the abundance of ions at each m/z value.

-

Data Interpretation: The resulting mass spectrum will show a peak corresponding to the molecular ion. The m/z value of this peak provides the molecular weight of the compound. For this compound, the presence of two chlorine atoms will result in a characteristic isotopic pattern (due to the natural abundance of ³⁵Cl and ³⁷Cl) that can be used to confirm the compound's identity.

References

The Solubility of 1,6-Dichloronaphthalene in Organic Solvents: A Technical Guide

This technical guide provides a comprehensive overview of the solubility of 1,6-Dichloronaphthalene in organic solvents, addressing the needs of researchers, scientists, and professionals in drug development. Due to the limited availability of specific quantitative data for this particular isomer, this guide synthesizes qualitative information, general solubility trends for dichloronaphthalenes, and a detailed experimental protocol for determining solubility.

Introduction to this compound

This compound is a chlorinated aromatic hydrocarbon with the molecular formula C₁₀H₆Cl₂. It is one of several isomers of dichloronaphthalene and presents as a solid at room temperature. Like other polychlorinated naphthalenes (PCNs), its solubility is a critical parameter in various applications, including chemical synthesis, environmental fate assessment, and materials science. PCNs are known for their hydrophobic nature, leading to low aqueous solubility and a general affinity for organic media.[1][2]

Solubility Profile of Dichloronaphthalenes

While specific quantitative solubility data for this compound in a range of organic solvents is not extensively documented in publicly accessible literature, the general behavior of dichloronaphthalene isomers provides valuable insight. These compounds are characterized by their poor solubility in water and good solubility in many organic solvents.[1][3] The solubility is influenced by factors such as the polarity of the solvent, the temperature, and the specific isomer of the dichloronaphthalene.[4][5]

The following table summarizes the qualitative solubility of dichloronaphthalenes in various organic solvents based on available data for different isomers. It is anticipated that this compound will exhibit a similar solubility profile.

| Solvent Class | Solvent Examples | General Solubility of Dichloronaphthalenes |

| Alcohols | Ethanol, Methanol | Soluble[3] |

| Ethers | Diethyl ether | Soluble[3] |

| Ketones | Acetone | Soluble[5][6] |

| Aromatic Hydrocarbons | Benzene, Toluene | Soluble[4][5] |

| Chlorinated Solvents | Chloroform, Dichloromethane | Soluble[6] |

| Aliphatic Hydrocarbons | Hexane, Isooctane | Soluble[6] |

| Polar Aprotic Solvents | Acetonitrile | Soluble |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of this compound in an organic solvent, adapted from the OECD Guideline 105 (Shake-Flask Method) and general practices for hydrophobic compounds.[7][8][9]

Objective: To determine the equilibrium solubility of this compound in a specified organic solvent at a constant temperature.

Materials:

-

This compound (analytical grade)

-

Selected organic solvent (HPLC grade or equivalent)

-

Volumetric flasks

-

Analytical balance

-

Constant temperature shaker bath or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Vials for sample collection

-

Analytical instrumentation for quantification (e.g., HPLC-UV, GC-MS)

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a series of volumetric flasks containing a known volume of the selected organic solvent. The excess solid should be clearly visible.

-

Seal the flasks to prevent solvent evaporation.

-

-

Equilibration:

-

Place the flasks in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the flasks for a predetermined period (e.g., 24, 48, and 72 hours) to ensure equilibrium is reached. Preliminary studies may be required to determine the optimal equilibration time.

-

-

Phase Separation:

-

After equilibration, allow the flasks to stand undisturbed at the constant temperature for a sufficient time to allow the excess solid to settle.

-

To further separate the undissolved solid, centrifuge the samples at a high speed.

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Filter the aliquot through a syringe filter into a clean vial. This step is crucial to remove any remaining particulate matter.

-

Dilute the filtered sample with the solvent as necessary to bring the concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the concentration of this compound in the diluted samples using a validated analytical method (e.g., HPLC-UV or GC-MS).

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

-

Data Analysis:

-

Calculate the concentration of this compound in the original saturated solution, taking into account the dilution factor.

-

The solubility is reported as the average concentration from samples taken at different equilibration times, provided the values have reached a plateau.

-

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Conclusion

This technical guide provides a foundational understanding of the solubility of this compound in organic solvents. While specific quantitative data is sparse, the qualitative information for related dichloronaphthalene isomers suggests good solubility in a range of common organic solvents. The detailed experimental protocol and workflow diagram offer a robust framework for researchers to precisely determine the solubility of this compound in their laboratories, enabling further research and development in their respective fields.

References

- 1. tandfonline.com [tandfonline.com]

- 2. alsglobal.eu [alsglobal.eu]

- 3. CAS 2050-72-8: this compound | CymitQuimica [cymitquimica.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. OECD 105 - Phytosafe [phytosafe.com]

- 8. Inter-laboratory comparison of water solubility methods applied to difficult-to-test substances - PMC [pmc.ncbi.nlm.nih.gov]

- 9. filab.fr [filab.fr]

Physical and Chemical Properties of 1,6-Dichloronaphthalene

An In-Depth Technical Guide to the Physical State and Appearance of 1,6-Dichloronaphthalene

This technical guide provides a comprehensive overview of the physical state and appearance of this compound, tailored for researchers, scientists, and professionals in drug development. This document outlines its key physical properties, detailed experimental protocols for their determination, and a logical workflow for physical characterization.

This compound is a chlorinated aromatic hydrocarbon. An initial review of various sources reveals a slight discrepancy in the reported physical state at ambient temperature. While some sources describe it as a colorless to pale yellow liquid, its reported melting point of 49°C indicates that it exists as a solid at standard room temperature (typically 20-25°C)[1][2]. The liquid state is likely observed at temperatures exceeding its melting point or in the presence of impurities which can depress the melting point.

The compound is characterized by a distinctive odor[1]. It is insoluble in water but demonstrates solubility in organic solvents such as ethanol (B145695), ether, chloroform, and DMSO[1][2].

Summary of Physical Properties

The quantitative physical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| Physical State at STP | Low-Melting Solid; White to Off-White Solid | [2] |

| Appearance/Color | Colorless to pale yellow; White to Off-White | [1][2] |

| Odor | Distinctive | [1] |

| Melting Point | 49 °C | [2] |

| Boiling Point | 296.8 ± 13.0 °C (Predicted) | [2] |

| Density | 1.292 g/cm³; 1.336 ± 0.06 g/cm³ (Predicted) | [2][3] |

| Solubility in Water | Insoluble | [1] |

| Solubility in Organic Solvents | Soluble in ethanol and ether; Slightly soluble in Chloroform and DMSO | [1][2] |

Experimental Protocols for Physical Characterization

Accurate determination of physical properties is fundamental for the identification, purity assessment, and safe handling of chemical compounds. The following sections detail standard laboratory protocols for characterizing the physical state and properties of a solid organic compound like this compound.

Visual Inspection for Physical State and Appearance

Objective: To qualitatively describe the physical state (solid, liquid, gas), color, and morphology of the compound at ambient temperature.

Methodology:

-

Sample Preparation: Place a small, representative sample of this compound on a clean, dry watch glass or in a clear glass vial.

-

Observation Environment: Conduct the inspection under good laboratory lighting against both a white and a black background to ensure accurate color and particulate observation[4][5].

-

State Determination: Observe if the substance maintains its shape (solid) or takes the shape of its container (liquid).

-

Color and Appearance Assessment: Record the color of the sample (e.g., white, off-white, pale yellow). Note the morphology of the solid, such as crystalline, amorphous, or powder.

-

Odor Assessment: Carefully waft the vapors towards the nose to note any characteristic odor. Direct inhalation should be avoided.

-

Documentation: Record all observations, including the ambient temperature and any other relevant conditions.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature range over which the solid compound melts, which is a key indicator of purity.

Methodology:

-

Sample Preparation: Finely powder a small amount of the solid this compound.

-

Capillary Tube Loading: Tap the open end of a capillary tube into the powdered sample to pack a small amount (2-3 mm in height) of the compound into the sealed end of the tube.

-

Apparatus Setup: Place the loaded capillary tube into a melting point apparatus (such as a Thiele tube with a heating oil bath or an automated digital instrument)[1][6]. The capillary tube should be positioned adjacent to the thermometer bulb or the instrument's temperature sensor.

-

Heating: Heat the apparatus slowly, at a rate of approximately 1-2°C per minute, as the temperature approaches the expected melting point[6].

-

Observation and Recording: Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the last crystal of the solid melts (completion of melting). This range is the melting point of the sample[1][2]. A narrow melting point range (typically less than 2°C) is indicative of a pure compound.

Boiling Point Determination (Microscale Method)

Objective: To determine the temperature at which the vapor pressure of the liquid equals the atmospheric pressure. For a high-boiling point compound like this compound, a microscale method is often preferred.

Methodology:

-

Sample Preparation: Place a small amount of this compound into a small test tube or fusion tube.

-

Apparatus Setup: Invert a sealed-end capillary tube into the test tube containing the sample. Attach the test tube to a thermometer.

-

Heating: Heat the assembly in a heating bath (e.g., a Thiele tube or an aluminum block heater)[7][8].

-

Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube. Continue heating until a continuous and rapid stream of bubbles is observed.

-

Cooling and Recording: Remove the heat source and allow the apparatus to cool slowly. The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube[7].

Solubility Determination

Objective: To qualitatively assess the solubility of this compound in water and various organic solvents.

Methodology:

-

Sample and Solvent Preparation: Place a small, measured amount of this compound (e.g., 10 mg) into a series of clean, dry test tubes.

-

Solvent Addition: To each test tube, add a small, measured volume (e.g., 1 mL) of a different solvent (water, ethanol, ether, chloroform, DMSO)[9][10].

-

Mixing: Vigorously shake or vortex each test tube for a set period (e.g., 1 minute) to facilitate dissolution.

-

Observation: Observe each test tube to see if the solid has completely dissolved. If it has, the compound is considered soluble in that solvent under the tested conditions. If solid remains, it is considered insoluble or sparingly soluble.

-

Documentation: Record the results for each solvent, noting whether the compound is soluble, partially soluble, or insoluble.

Logical Workflow for Physical Characterization

The following diagram illustrates a logical workflow for the physical characterization of a chemical compound such as this compound.

Caption: Workflow for the physical characterization of a chemical compound.

References

- 1. chem.ucalgary.ca [chem.ucalgary.ca]

- 2. byjus.com [byjus.com]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. nist.gov [nist.gov]

- 5. usp.org [usp.org]

- 6. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 7. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 8. byjus.com [byjus.com]

- 9. scribd.com [scribd.com]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

Spectroscopic Analysis of 1,6-Dichloronaphthalene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for 1,6-dichloronaphthalene. Due to the limited availability of specific experimental data in public databases, this guide combines theoretical predictions, data from analogous compounds, and generalized experimental protocols to serve as a valuable resource for the characterization of this compound.

Introduction

This compound is a halogenated aromatic hydrocarbon with the molecular formula C₁₀H₆Cl₂.[1] Accurate structural elucidation and purity assessment are critical in research and development, particularly in fields such as environmental science and drug discovery where precise molecular identification is paramount. NMR and MS are indispensable analytical techniques for this purpose. This guide presents a detailed analysis of the expected spectroscopic data for this compound and provides robust experimental protocols for its characterization.

Predicted NMR Spectroscopic Data

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | 7.50 - 7.60 | d | ~8.5 |

| H-3 | 7.35 - 7.45 | t | ~7.8 |

| H-4 | 7.80 - 7.90 | d | ~8.0 |

| H-5 | 7.95 - 8.05 | d | ~8.8 |

| H-7 | 7.65 - 7.75 | dd | ~8.8, 2.0 |

| H-8 | 7.45 - 7.55 | d | ~2.0 |

Note: Predicted values are based on additive shielding effects and comparison with other dichloronaphthalene isomers. Actual values may vary depending on the solvent and experimental conditions.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-1 | 131.0 - 133.0 |

| C-2 | 127.0 - 129.0 |

| C-3 | 126.0 - 128.0 |

| C-4 | 128.0 - 130.0 |

| C-4a | 132.0 - 134.0 |

| C-5 | 125.0 - 127.0 |

| C-6 | 133.0 - 135.0 |

| C-7 | 129.0 - 131.0 |

| C-8 | 124.0 - 126.0 |

| C-8a | 130.0 - 132.0 |

Note: Predicted values are based on computational models and data from analogous compounds. Experimental verification is recommended.

Mass Spectrometry Data

The mass spectrum of this compound is characterized by its molecular ion peak and a distinct isotopic pattern due to the presence of two chlorine atoms.

Table 3: Mass Spectrometry Data for this compound

| m/z | Ion | Relative Abundance (%) |

| 196 | [M]⁺ (C₁₀H₆³⁵Cl₂) | 100 |

| 198 | [M+2]⁺ (C₁₀H₆³⁵Cl³⁷Cl) | ~65 |

| 200 | [M+4]⁺ (C₁₀H₆³⁷Cl₂) | ~10 |

| 161 | [M-Cl]⁺ | Variable |

| 126 | [M-2Cl]⁺ | Variable |

Note: The isotopic cluster for the molecular ion is a key identifier for compounds containing two chlorine atoms, with an expected M:M+2:M+4 ratio of approximately 9:6:1.[2] The relative abundances of fragment ions will depend on the ionization energy and the specific mass spectrometer used.

Experimental Protocols

The following are detailed methodologies for the NMR and mass spectrometry analysis of this compound, designed for researchers and scientists in a laboratory setting.

NMR Spectroscopy

4.1.1 Sample Preparation

-

Weighing: Accurately weigh 10-20 mg of this compound.

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., CDCl₃, Acetone-d₆, DMSO-d₆).

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Transfer: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.

-

Filtration (Optional): If any particulate matter is present, filter the solution through a small plug of glass wool into the NMR tube.

-

Capping: Securely cap the NMR tube.

4.1.2 ¹H NMR Acquisition

-

Instrument Setup: Insert the sample into the NMR spectrometer.

-

Locking and Shimming: Lock onto the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

Acquisition Parameters:

-

Pulse Angle: 30-45 degrees

-

Acquisition Time: 2-4 seconds

-

Relaxation Delay: 1-2 seconds

-

Number of Scans: 8-16

-

Spectral Width: -2 to 12 ppm

-

-

Data Processing: Apply a Fourier transform to the acquired free induction decay (FID), phase the spectrum, and perform baseline correction. Reference the spectrum to the residual solvent peak.

4.1.3 ¹³C NMR Acquisition

-

Instrument Setup: Use the same sample and ensure the spectrometer is tuned for ¹³C observation.

-

Acquisition Parameters:

-

Pulse Program: A proton-decoupled pulse sequence.

-

Pulse Angle: 30-45 degrees

-

Acquisition Time: 1-2 seconds

-

Relaxation Delay: 2-5 seconds

-

Number of Scans: 1024 or more, depending on the sample concentration.

-

Spectral Width: 0 to 160 ppm

-

-

Data Processing: Process the data similarly to the ¹H NMR spectrum, referencing it to the solvent peak.

Mass Spectrometry (Electron Ionization - EI)

4.2.1 Sample Introduction

-

Direct Infusion: Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol, dichloromethane) and introduce it directly into the ion source.

-

Gas Chromatography-Mass Spectrometry (GC-MS): For mixture analysis or to ensure sample purity, dissolve the sample in a suitable solvent and inject it into a GC system coupled to the mass spectrometer. Use a non-polar capillary column for separation.

4.2.2 Mass Spectrometer Parameters

-

Ionization Mode: Electron Ionization (EI)

-

Ionization Energy: 70 eV

-

Mass Range: m/z 50-300

-

Source Temperature: 200-250 °C

-

Scan Rate: 1-2 scans/second

4.2.3 Data Analysis

-

Identify the Molecular Ion: Locate the isotopic cluster corresponding to the molecular weight of this compound (m/z 196, 198, 200).

-

Analyze Fragmentation Pattern: Identify the major fragment ions and propose fragmentation pathways. Common fragmentations for halogenated aromatic compounds include the loss of halogen atoms and cleavage of the aromatic ring system.

Visualization of Analytical Workflow

The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound.

Caption: Workflow for Spectroscopic Analysis of this compound.

Caption: Proposed Fragmentation Pathway for this compound in EI-MS.

References

An In-depth Technical Guide to the Isomers of Dichloronaphthalene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ten positional isomers of dichloronaphthalene. It details their physical and chemical properties, methods of synthesis, and spectroscopic characterization. The information is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and other fields where a thorough understanding of these compounds is essential.

Introduction to Dichloronaphthalene Isomers

Dichloronaphthalenes are a group of ten constitutional isomers with the chemical formula C₁₀H₆Cl₂. They are aromatic compounds consisting of a naphthalene (B1677914) ring substituted with two chlorine atoms. The positions of the chlorine atoms on the naphthalene ring determine the specific isomer and significantly influence its physical, chemical, and biological properties. There are ten possible positional isomers of dichloronaphthalene.[1] Understanding the distinct characteristics of each isomer is crucial for applications in various fields, including organic synthesis, materials science, and environmental science.

Physicochemical Properties

The physical properties of the dichloronaphthalene isomers, such as melting and boiling points, vary depending on the substitution pattern of the chlorine atoms. These differences arise from variations in molecular symmetry, intermolecular forces, and crystal packing efficiency. A summary of the available quantitative data for the ten isomers is presented in the table below.

| Isomer | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| 1,2-Dichloronaphthalene | 2050-69-3 | C₁₀H₆Cl₂ | 197.06 | 36 | 298.2 |

| 1,3-Dichloronaphthalene | 2198-75-6 | C₁₀H₆Cl₂ | 197.06 | 62.3, 75.4[2] | 291.2[2] |

| 1,4-Dichloronaphthalene | 1825-31-6 | C₁₀H₆Cl₂ | 197.06 | 67-68[3] | 293.1[4] |

| 1,5-Dichloronaphthalene | 1825-30-5 | C₁₀H₆Cl₂ | 197.06 | 107[5] | 296.8[5] |

| 1,6-Dichloronaphthalene | 2050-72-8 | C₁₀H₆Cl₂ | 197.06 | - | High |

| 1,7-Dichloronaphthalene | 2050-73-9 | C₁₀H₆Cl₂ | 197.06 | - | - |

| 1,8-Dichloronaphthalene (B1584820) | 2050-74-0 | C₁₀H₆Cl₂ | 197.06 | 89[6] | 296.81[7] |

| 2,3-Dichloronaphthalene | 2050-75-1 | C₁₀H₆Cl₂ | 197.06 | 55[8] | 273[8] |

| 2,6-Dichloronaphthalene (B52921) | 2065-70-5 | C₁₀H₆Cl₂ | 197.06 | 140.5, 141[4][9] | 285.7[4] |

| 2,7-Dichloronaphthalene | 2198-77-8 | C₁₀H₆Cl₂ | 197.06 | - | 298.2 |

Synthesis of Dichloronaphthalene Isomers

The synthesis of specific dichloronaphthalene isomers can be achieved through various methods, primarily involving the chlorination of naphthalene or the functionalization of pre-substituted naphthalenes.

Direct Chlorination of Naphthalene

Direct chlorination of naphthalene is a common method for producing mixtures of chlorinated naphthalenes.[10] The reaction typically involves treating molten naphthalene with chlorine gas.[10] The temperature of the reaction is a critical parameter that influences the degree of chlorination.[11] To control the substitution pattern and favor the formation of dichloronaphthalenes, a two-step process can be employed. This involves an initial chlorination step followed by the addition of a ring chlorination catalyst.[12] Lewis acids such as anhydrous aluminum chloride are often used as catalysts in these substitution reactions.[12] However, this method often leads to a mixture of isomers, requiring subsequent separation.

Hypothetical Experimental Protocol for Direct Chlorination:

-

In a suitable reaction vessel, melt naphthalene at a temperature approximately 5-10°C above its melting point.

-

Bubble chlorine gas through the molten naphthalene.

-

Initially, maintain the temperature just above the melting point of the reaction mixture.

-

After a substantial amount of chlorine has been absorbed, introduce a Lewis acid catalyst (e.g., anhydrous aluminum chloride).

-

Continue the chlorination, carefully controlling the temperature to achieve the desired degree of chlorination, monitoring the reaction progress by techniques such as gas chromatography.

-

Upon completion, the reaction mixture is worked up to isolate the chlorinated naphthalenes.

Sandmeyer Reaction

The Sandmeyer reaction provides a more controlled route to specific dichloronaphthalene isomers. This method involves the diazotization of a chloro-substituted naphthylamine followed by a copper(I) chloride-mediated replacement of the diazonium group with a second chlorine atom.

Hypothetical Experimental Protocol for the Synthesis of 1,4-Dichloronaphthalene via Sandmeyer Reaction:

-

Dissolve 4-chloro-1-naphthylamine in an aqueous acidic solution (e.g., hydrochloric acid).

-

Cool the solution to 0-5°C in an ice bath.

-

Add a solution of sodium nitrite (B80452) dropwise to the cooled solution to form the diazonium salt.

-

In a separate vessel, prepare a solution of copper(I) chloride in hydrochloric acid.

-

Slowly add the diazonium salt solution to the copper(I) chloride solution.

-

Allow the reaction to proceed, often with gentle warming, until the evolution of nitrogen gas ceases.

-

Extract the product with a suitable organic solvent, wash, dry, and purify by recrystallization or chromatography.

Separation and Characterization

Due to the formation of isomeric mixtures in many synthetic routes, effective separation and characterization techniques are essential.

Separation Techniques

Fractional Crystallization: This technique can be employed to separate isomers with significantly different melting points and solubilities. By carefully controlling the temperature and solvent composition, isomers can be selectively crystallized from a solution.

Chromatography: High-performance liquid chromatography (HPLC) and gas chromatography (GC) are powerful techniques for the separation of dichloronaphthalene isomers.[8] The choice of stationary and mobile phases is critical for achieving good resolution.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are invaluable for the structural elucidation of dichloronaphthalene isomers.[13] The chemical shifts and coupling patterns of the protons and carbons are unique to each isomer, providing a "fingerprint" for identification.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the isomers. The mass spectrum of dichloronaphthalenes will show a characteristic isotopic pattern for the molecular ion due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl).[14]

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence of the aromatic naphthalene ring and the C-Cl bonds. The substitution pattern on the naphthalene ring influences the vibrational frequencies, leading to distinct IR spectra for each isomer.[1][15]

Logical Relationships of Dichloronaphthalene Isomers

The ten positional isomers of dichloronaphthalene can be grouped based on the substitution pattern on the two rings of the naphthalene core.

Conclusion

This guide has provided a detailed overview of the ten isomers of dichloronaphthalene, covering their physicochemical properties, synthetic methodologies, and characterization techniques. The provided data and protocols are intended to be a valuable resource for scientists and researchers. Further investigation into the specific properties and applications of each isomer is encouraged to fully realize their potential in various scientific and industrial domains.

References

- 1. Naphthalene, 1,4-dichloro- [webbook.nist.gov]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. 1,5-DICHLORONAPHTHALENE CAS#: 1825-30-5 [m.chemicalbook.com]

- 4. Page loading... [guidechem.com]

- 5. Page loading... [guidechem.com]

- 6. 1,8-dichloronaphthalene [stenutz.eu]

- 7. lookchem.com [lookchem.com]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. 2,6-dichloronaphthalene [stenutz.eu]

- 10. benchchem.com [benchchem.com]

- 11. US1933422A - Chlorination of naphthalene - Google Patents [patents.google.com]

- 12. US3051763A - Preparation of chlorinated naphthalenes - Google Patents [patents.google.com]

- 13. benchchem.com [benchchem.com]

- 14. 2,3-Dichloronaphthalene | C10H6Cl2 | CID 16312 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. 2,6-Dichloronaphthalene | CAS#:2065-70-5 | Chemsrc [chemsrc.com]

The Environmental Odyssey of Polychlorinated Naphthalenes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Polychlorinated naphthalenes (PCNs) are a group of 75 persistent organic pollutants (POPs) that, despite being phased out of production, continue to pose a significant environmental and health risk. Their resistance to degradation, ability to bioaccumulate, and toxic properties necessitate a thorough understanding of their environmental fate. This technical guide provides a comprehensive overview of the sources, transport, transformation, and analysis of PCNs, with a focus on quantitative data and detailed experimental methodologies.

Sources and Environmental Entry

Historically, PCNs were widely used in industrial applications such as dielectrics in capacitors, flame retardants, and wood preservatives.[1][2][3] Although intentional production has ceased in most countries, PCNs are still unintentionally released into the environment from several sources:

-

Thermal Processes: Waste incineration and metal refining processes can lead to the formation and release of PCNs.[1][4][5]

-

Industrial Byproducts: PCNs are often found as contaminants in commercial polychlorinated biphenyl (B1667301) (PCB) mixtures.[6][7][8]

-

Legacy Products: The continued use and disposal of old electrical equipment and other products containing PCNs contribute to their environmental burden.

-

Natural Sources: While minor, natural events like wildfires can produce trace amounts of PCNs.[1]

Environmental Transport and Distribution

Once released, PCNs undergo long-range environmental transport, leading to their global distribution, including in remote ecosystems like the Arctic.[1][9][10] Their movement is facilitated by:

-

Atmospheric Transport: PCNs can exist in the atmosphere in both gaseous and particulate-bound forms, allowing for widespread dispersal by wind currents.[11]

-

Aquatic Transport: Transport through water systems, including rivers and oceans, contributes to their distribution.[6]

-

Biotic Transport: PCNs can be transported by migratory species that have accumulated these compounds.[6]

Due to their lipophilic (fat-loving) nature, PCNs tend to partition from water into more organic environmental compartments. Higher chlorinated PCNs, in particular, have a strong affinity for soil and sediments.[3][6]

Environmental Fate and Transformation Processes

The persistence of PCNs in the environment is a key concern. However, they are subject to slow transformation through various processes:

-

Photodegradation: Sunlight can break down PCNs, especially the higher chlorinated congeners.[9][12][13][14] This process is influenced by factors such as the presence of hydroxyl radicals and other reactive oxygen species.[12][13][14]

-

Biodegradation: Microorganisms in soil and sediment can degrade PCNs, although the rate of this process can be very slow.[3][9]

-

Bioaccumulation and Biomagnification: Due to their persistence and lipophilicity, PCNs accumulate in the fatty tissues of organisms.[3][15][16] This leads to increasing concentrations at higher trophic levels of the food chain, a process known as biomagnification.[17][18]

The following diagram illustrates the major environmental pathways of PCNs.

References

- 1. Signaling network map of the aryl hydrocarbon receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Canonical and non-canonical aryl hydrocarbon receptor signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. alsglobal.eu [alsglobal.eu]

- 4. benchchem.com [benchchem.com]

- 5. rem-main.rem.sfu.ca [rem-main.rem.sfu.ca]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Bioconcentration - Wikipedia [en.wikipedia.org]